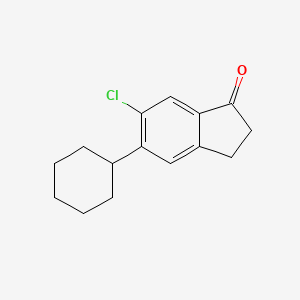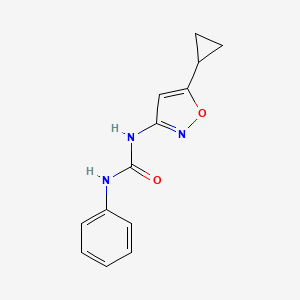
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenylurea or oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of advanced materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Comparison: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. Compared to N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea, the phenyl group in N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea may enhance its interaction with aromatic receptors or enzymes. Similarly, the presence of the urea linkage differentiates it from N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine, which lacks this functional group. The sulfonyl chloride derivative, (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, is more reactive and is used as an intermediate in further chemical transformations.
Properties
CAS No. |
55807-77-7 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(14-10-4-2-1-3-5-10)15-12-8-11(18-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
InChI Key |
HXSRWFXOZGJXMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

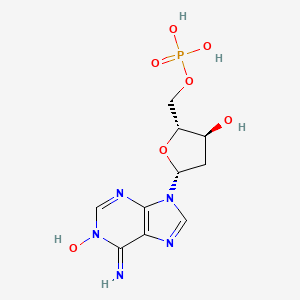
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
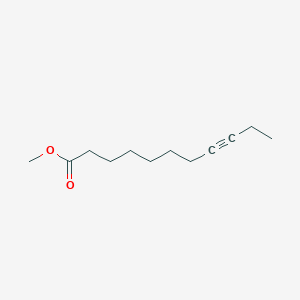
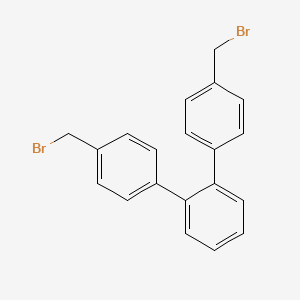
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
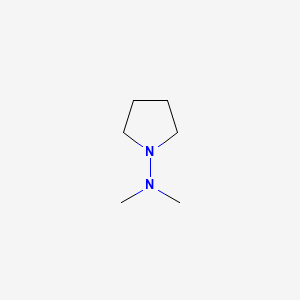
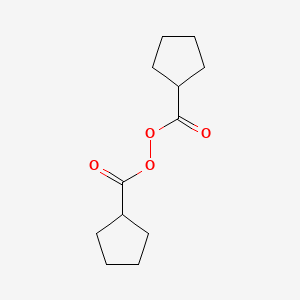
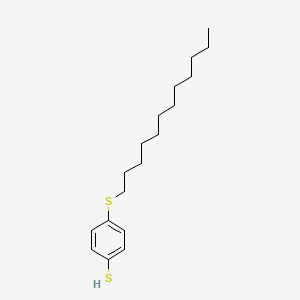
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
